molecular formula C6H16NO3P B009129 1-aminohexylphosphonic Acid CAS No. 109638-78-0

1-aminohexylphosphonic Acid

Cat. No.: B009129
CAS No.: 109638-78-0
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-UHFFFAOYSA-N
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Description

1-aminohexylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group attached to a hexyl chain, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-aminohexylphosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as hydrochloric acid, or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-aminohexylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-aminohexylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminohexylphosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

1-aminohexylphosphonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines an amino group with a hexyl chain and a phosphonic acid group, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-aminohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTWOKJHVPSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370060
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109638-78-0
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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